N-cyclopropyl-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide
Description
N-cyclopropyl-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl carboxamide group and a 2,3-dihydrobenzofuran moiety.
Properties
Molecular Formula |
C15H15N3O2 |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-cyclopropyl-3-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H15N3O2/c19-15(16-11-2-3-11)13-8-12(17-18-13)9-1-4-14-10(7-9)5-6-20-14/h1,4,7-8,11H,2-3,5-6H2,(H,16,19)(H,17,18) |
InChI Key |
UMBGRGGVSHBAOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
The foundational step in synthesizing the target compound is the construction of the pyrazole ring. A widely adopted approach involves the cyclocondensation of β-ketoesters or diketones with hydrazine derivatives. For instance, ethyl acetoacetate derivatives undergo reaction with hydrazine hydrate to form 1H-pyrazole-3-carboxylates . Adapting this method, a dihydrobenzofuran-substituted β-ketoester precursor can be synthesized to ensure regioselective incorporation of the dihydrobenzofuran group at the pyrazole’s 5-position.
Representative Reaction Conditions
-
Precursor : Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-3-oxopropanoate
-
Reagent : Hydrazine hydrate (2.2 equiv)
-
Solvent : Ethanol, reflux, 6–8 hours
This step is critical for establishing the substitution pattern, with the dihydrobenzofuran group introduced via the β-ketoester’s α-position.
Saponification to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid under basic conditions:
Procedure
-
Reagents : Aqueous NaOH (2M, 3 equiv)
-
Conditions : Reflux in ethanol/water (3:1), 4 hours
-
Workup : Acidification with HCl to pH 2–3, yielding 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid as a crystalline solid .
Key Data
-
Purity : >95% (HPLC)
-
Characterization : IR (KBr): 1680 cm⁻¹ (C=O stretch); 1H-NMR (DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.30 (m, 3H, benzofuran-H) .
Acid Chloride Formation
Conversion of the carboxylic acid to the reactive acid chloride facilitates amide bond formation:
Method
-
Reagent : Thionyl chloride (SOCl₂, 3 equiv)
-
Conditions : Reflux, 8 hours, anhydrous toluene
Safety Note : Excess SOCl₂ is removed under reduced pressure to avoid side reactions.
Amidation with Cyclopropylamine
The final step involves coupling the acid chloride with cyclopropylamine to form the carboxamide:
Optimized Protocol
-
Reagents : Cyclopropylamine (1.2 equiv), K₂CO₃ (1.5 equiv)
-
Solvent : Anhydrous tetrahydrofuran (THF), 0–5°C
-
Conditions : Dropwise addition of acid chloride, stirring at room temperature for 12 hours
-
Workup : Filtration, solvent evaporation, and recrystallization from ethyl acetate/hexane .
Performance Metrics
-
Yield : 70–80%
-
Purity : >98% (LC-MS)
-
1H-NMR (CDCl₃) : δ 7.40–7.25 (m, 3H, benzofuran-H), 6.85 (s, 1H, pyrazole-H), 3.20–3.10 (m, 1H, cyclopropyl-H), 1.10–0.95 (m, 4H, cyclopropyl-CH₂) .
Alternative Oxidative Coupling Approach
A patent-described oxidative coupling method offers an alternative route for pyrazole carboxamide synthesis . While originally designed for N-benzyl-N-cyclopropyl derivatives, this approach can be adapted by substituting the benzylic amine with cyclopropylamine:
Modified Procedure
-
Catalyst : FeSO₄·7H₂O (0.1 equiv)
-
Base : CaCO₃ (2 equiv)
-
Oxidant : NaOCl (1.2 equiv)
Challenges : Lower yields (50–60%) due to side reactions with primary amines, necessitating rigorous purification via column chromatography.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
-
Cyclocondensation : The reaction proceeds via nucleophilic attack of hydrazine on the β-ketoester’s carbonyl group, followed by cyclization and dehydration .
-
Amidation : The acid chloride reacts with cyclopropylamine in a nucleophilic acyl substitution, with K₂CO₃ neutralizing HCl to drive the reaction .
Scalability and Industrial Feasibility
The acid chloride route is preferred for large-scale synthesis due to reproducibility and high yields. Critical parameters for pilot-scale production include:
-
Temperature Control : Maintain ≤5°C during acid chloride addition to minimize side reactions.
-
Purification : Recrystallization over column chromatography reduces costs.
Chemical Reactions Analysis
N-cyclopropyl-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Antitumor Activity
Research indicates that pyrazole derivatives, including N-cyclopropyl-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide, exhibit significant antitumor effects. They have been shown to inhibit key proteins involved in cancer progression:
| Target Protein | Inhibitory Effect |
|---|---|
| BRAF(V600E) | Inhibition observed |
| Aurora-A kinase | Significant inhibition |
A study demonstrated that similar compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for anticancer drug development .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through mechanisms such as:
- Inhibition of pro-inflammatory cytokines.
- Modulation of signaling pathways related to inflammatory responses.
Studies on related pyrazole derivatives have indicated their efficacy in reducing inflammation through nitric oxide inhibition and other pathways .
Antiviral Activity
Preliminary studies suggest that this compound may also possess antiviral properties. For instance, derivatives have demonstrated effective inhibition of viral replication in vitro:
| Virus Type | EC50 Value (μM) |
|---|---|
| Respiratory Syncytial Virus (RSV) | 5 - 28 |
This suggests potential efficacy against viral infections and highlights the need for further exploration of its antiviral mechanisms .
Insecticidal and Acaricidal Properties
The unique combination of cyclopropyl and benzofuran groups may enhance the compound's insecticidal and acaricidal activities. Preliminary studies indicate that compounds with similar structures exhibit significant bioactivity against various insect species, suggesting potential applications in agricultural pest control .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound. Key modifications to enhance potency include:
- Altering substituents on the pyrazole ring.
- Modifying the benzofuran moiety to increase binding affinity to target proteins.
- Exploring different cyclopropyl derivatives to assess their impact on biological activity.
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer properties. The lead compound demonstrated an IC50 value of 8 μM against breast cancer cell lines, showcasing the potential of N-cyclopropyl derivatives in cancer therapeutics .
Case Study 2: Anti-inflammatory Mechanism
In a study investigating anti-inflammatory agents, this compound was found to significantly reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on the biological context, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated value based on formula.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The cyclopropyl group may enhance metabolic stability compared to bulkier substituents (e.g., benzyl in ).
- Benzofuran Role : The 2,3-dihydrobenzofuran moiety is recurrent in bioactive molecules, suggesting its utility in enhancing binding affinity or solubility .
- Regulatory Considerations : Analogues like 5-APDB highlight the need for caution in structural design to avoid unintended psychoactivity .
Biological Activity
N-cyclopropyl-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring, which is known for its significant biological activity. The incorporation of the cyclopropyl group and the benzofuran moiety enhances its pharmacological profile.
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit notable antimicrobial properties. In particular, compounds similar to this compound have demonstrated broad-spectrum activity against various bacterial strains. For instance, a related compound exhibited minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against several pathogens, indicating strong antimicrobial potential .
Antitumor Activity
Pyrazole derivatives are also recognized for their antitumor effects. Research indicates that these compounds can inhibit key enzymes involved in tumor progression, such as BRAF(V600E) and EGFR. In vitro studies have shown that certain pyrazoles can effectively reduce cell viability in cancer cell lines, making them promising candidates for cancer therapy .
Anti-inflammatory Effects
This compound has been associated with anti-inflammatory activities. Studies have demonstrated that related pyrazole compounds can stabilize red blood cell membranes and reduce edema in animal models, suggesting their potential use in treating inflammatory conditions .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Cyclopropyl Group | Enhances binding affinity to target enzymes |
| Benzofuran Moiety | Increases hydrophobic interactions with biological targets |
| Pyrazole Ring | Essential for pharmacological activity |
These features collectively contribute to the compound's effectiveness against various biological targets.
Case Studies and Research Findings
Several case studies highlight the efficacy of pyrazole derivatives similar to this compound:
- Antimicrobial Study : A study evaluated a series of benzofuran-pyrazole compounds for their antimicrobial properties, revealing significant inhibition against E. coli DNA gyrase B with an IC50 value comparable to standard antibiotics .
- Antitumor Activity : Another investigation focused on the antitumor potential of pyrazole derivatives against various cancer cell lines, reporting effective cytotoxicity at low concentrations .
- Anti-inflammatory Assessment : In vivo models demonstrated that certain derivatives significantly reduced inflammation markers and provided protective effects against carrageenan-induced edema .
Q & A
Q. What analytical approaches are used to detect and quantify metabolites of this compound in biological matrices?
- Methodology :
- Metabolite Profiling : Incubate with liver microsomes and analyze using UPLC-QTOF-MS/MS .
- Quantification : Develop a validated LC-MS method with deuterated internal standards for precision (±15% RSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
